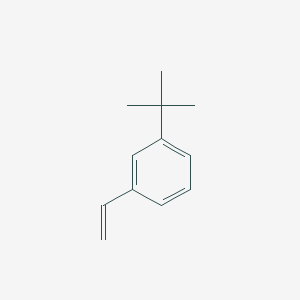
1-(tert-Butyl)-3-vinylbenzene
Descripción general
Descripción
1-(tert-Butyl)-3-vinylbenzene is an organic compound that belongs to the family of styrene derivatives It is characterized by the presence of a tert-butyl group attached to the benzene ring of styrene at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-vinylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and anionic polymerization. In the Friedel-Crafts alkylation method, tert-butyl chloride reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields 3-tert-butylstyrene as the primary product .
Industrial Production Methods: Industrial production of 3-tert-butylstyrene often involves the use of high internal phase emulsion (HIPE) polymerization techniques. This method allows for the production of porous poly(4-tert-butylstyrene-co-divinylbenzene) materials, which are used in various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert 3-tert-butylstyrene to its saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Reduction: 3-tert-butylethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-vinylbenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-tert-butylstyrene in various applications involves its ability to undergo polymerization and form stable polymers. The tert-butyl group provides steric hindrance, which influences the polymerization process and the properties of the resulting polymers. In catalytic applications, 3-tert-butylstyrene can act as a ligand, facilitating the formation of active catalytic sites .
Comparación Con Compuestos Similares
Styrene: The parent compound of 3-tert-butylstyrene, used widely in the production of polystyrene.
4-tert-butylstyrene: Another derivative with the tert-butyl group at the para position, used in similar applications.
1,3-Butadiene: A conjugated diene used in the production of synthetic rubber and other polymers.
Uniqueness: 1-(tert-Butyl)-3-vinylbenzene is unique due to the position of the tert-butyl group, which affects its reactivity and the properties of the polymers formed. This positional isomerism allows for the fine-tuning of polymer characteristics, making it valuable in specialized applications.
Propiedades
IUPAC Name |
1-tert-butyl-3-ethenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKIVCCLIQXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















